Cas no 1707584-01-7 (4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole)

4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features an ethanesulfonyl group and a 4-fluorophenyl substituent, which may enhance its reactivity and binding affinity in biological systems. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, owing to the sulfonyl group's ability to participate in hydrogen bonding and the fluorine atom's electron-withdrawing properties. It is typically used in research settings for exploring structure-activity relationships and optimizing pharmacologically active molecules. Proper handling and storage under inert conditions are recommended to maintain stability.
4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole structure
1707584-01-7 structure
Product name:4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole
CAS No:1707584-01-7
MF:C11H11FN2O2S
MW:254.280644655228
CID:5220339

4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole
    • Inchi: 1S/C11H11FN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)
    • InChI Key: HWVXNTBCVHEDGG-UHFFFAOYSA-N
    • SMILES: N1C=C(S(CC)(=O)=O)C(C2=CC=C(F)C=C2)=N1

4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM509259-1g
4-(Ethylsulfonyl)-3-(4-fluorophenyl)-1H-pyrazole
1707584-01-7 97%
1g
$568 2022-06-12

Additional information on 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole

4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole: A Comprehensive Overview

4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole, also known by its CAS number 1707584-01-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of the ethanesulfonyl group and the fluorophenyl substituent imparts unique chemical properties, making it a valuable compound for various applications.

The synthesis of 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole involves a series of well-established organic reactions. Typically, the process begins with the preparation of the pyrazole ring, followed by the introduction of the ethanesulfonyl group and the fluorophenyl substituent. The reaction conditions, such as temperature and solvent selection, play a crucial role in ensuring high yields and purity. Recent advancements in catalytic methods have further optimized the synthesis process, making it more efficient and environmentally friendly.

In terms of chemical properties, 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole exhibits a high degree of stability under normal conditions. The ethanesulfonyl group contributes to its solubility in polar solvents, while the fluorophenyl group enhances its lipophilicity. These properties make it an ideal candidate for applications in drug design, where both solubility and bioavailability are critical factors.

Recent studies have highlighted the potential of 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole as a lead compound in the development of new pharmaceutical agents. Researchers have explored its activity against various enzymes and receptors, demonstrating promising results in inhibiting key targets associated with diseases such as cancer and inflammation. The fluorophenyl group has been shown to enhance binding affinity to these targets, while the ethanesulfonyl group contributes to structural rigidity and stability.

Beyond pharmacology, 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole has also found applications in materials science. Its ability to form stable complexes with metal ions makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing technologies.

The environmental impact of 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole has also been a subject of recent research. Studies indicate that it undergoes biodegradation under aerobic conditions, suggesting that it poses minimal risk to ecosystems when properly managed. However, further investigations are required to fully understand its long-term environmental behavior.

In conclusion, 4-Ethanesulfonyl-3-(4-fluoro-phenyl)-1H-pyrazole, with its unique chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing drug discovery and materials science.

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